Alstonic acid A

Description

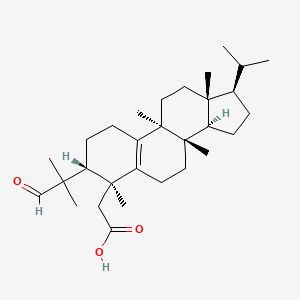

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R,4S,8S,9S,13R,14R,17R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20-,23+,24-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODHWLGTVYKRQF-PWWKQHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CCC4=C3CC[C@H]([C@]4(C)CC(=O)O)C(C)(C)C=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Biosynthesis of Alstonic Acid A: A Proposed Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alstonic acid A, a rearranged triterpenoid isolated from the leaves of Alstonia scholaris, has garnered significant interest due to its novel carbon framework and potential pharmacological activities.[1] Despite its intriguing structure, the complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on its chemical structure and bioinspired synthetic studies, a plausible biosynthetic origin has been proposed, offering a roadmap for future research. This technical guide synthesizes the current understanding of this compound's formation, providing a theoretical framework for researchers in natural product biosynthesis and drug discovery.

Proposed Biosynthetic Origin: A Triterpenoid Precursor

This compound is classified as an unusual 2,3-secofernane triterpenoid.[2] The biosynthesis of triterpenoids is a well-established pathway in plants, originating from the cyclization of 2,3-oxidosqualene. The proposed biosynthetic precursor for this compound is oleanolic acid, a common pentacyclic triterpenoid.[1] The formation of oleanolic acid itself follows the canonical isoprenoid pathway.

Table 1: Key Precursors in the General Triterpenoid Biosynthetic Pathway

| Precursor | Description |

| Acetyl-CoA | The fundamental two-carbon building block for isoprenoid synthesis. |

| Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) | The five-carbon "isoprene" units that are the universal precursors for all terpenoids. They are synthesized via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids. |

| Geranyl pyrophosphate (GPP) | A ten-carbon intermediate formed from the condensation of IPP and DMAPP. |

| Farnesyl pyrophosphate (FPP) | A fifteen-carbon intermediate formed by the addition of another IPP to GPP. |

| Squalene | A thirty-carbon linear hydrocarbon formed from the head-to-head condensation of two FPP molecules. |

| 2,3-Oxidosqualene | Formed from the epoxidation of squalene. This is a key branch point for the synthesis of diverse triterpenoid skeletons. |

| Oleanolic Acid | A pentacyclic triterpenoid formed from the cyclization of 2,3-oxidosqualene, proposed as the direct precursor to this compound.[1] |

Hypothesized Biosynthetic Transformations to this compound

The structural complexity of this compound suggests a series of intricate enzymatic reactions that modify the initial triterpenoid scaffold. Bioinspired synthetic studies have provided valuable insights into the potential key transformations. The proposed pathway from oleanolic acid to this compound involves a cascade of reactions, including an intramolecular aldol/lactonization and a transannular aldol addition.[1]

A key feature of the proposed biosynthesis is a rearrangement of the triterpenoid backbone. This is thought to be initiated by oxidative processes. A bioinspired synthesis successfully produced Alstoscholarinoid A, a related compound, through a cascade involving a Schenck–Ene reaction, Hock rearrangement, and an aldol addition, suggesting that similar enzymatic processes could be at play in the natural pathway.[1]

References

Alstonic Acid A: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Alstonic acid A, a 2,3-secofernane triterpenoid isolated from the leaves of Alstonia scholaris. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, compound identification, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound was established through extensive spectroscopic analysis. The key data are summarized in the tables below.

Table 1: NMR Spectroscopic Data of this compound (CDCl₃)

The ¹H and ¹³C NMR data were acquired in deuterochloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | ¹³C (δ) | ¹H (δ, mult., J in Hz) |

| 1 | 46.4 (t) | 2.72 (d, 14.5) |

| 2 | 210.2 (s) | |

| 3 | 222.5 (s) | |

| 4 | 52.8 (s) | |

| 5 | 55.4 (d) | 2.58 (br s) |

| 6 | 24.3 (t) | 1.95, 1.65 (each m) |

| 7 | 38.6 (t) | 1.55, 1.45 (each m) |

| 8 | 42.9 (s) | |

| 9 | 58.1 (s) | |

| 10 | 130.5 (s) | |

| 11 | 134.5 (d) | 5.58 (br d, 3.1) |

| 12 | 37.1 (t) | 2.05, 1.98 (each m) |

| 13 | 42.1 (s) | |

| 14 | 51.2 (d) | 1.85 (m) |

| 15 | 31.5 (t) | 1.60, 1.25 (each m) |

| 16 | 36.4 (t) | 1.50, 1.30 (each m) |

| 17 | 49.5 (d) | 1.75 (m) |

| 18 | 16.5 (q) | 0.90 (d, 6.8) |

| 19 | 19.2 (q) | 0.85 (d, 6.8) |

| 20 | 33.2 (d) | 2.20 (m) |

| 21 | 21.5 (q) | 1.05 (d, 7.0) |

| 22 | 21.6 (q) | 1.10 (d, 7.0) |

| 23 | 26.8 (q) | 1.20 (s) |

| 24 | 21.8 (q) | 1.15 (s) |

| 25 | 18.2 (q) | 1.00 (s) |

| 26 | 16.8 (q) | 0.95 (s) |

| 27 | 16.9 (q) | 0.98 (s) |

| 28 | 181.2 (s) | |

| 29 | 26.5 (q) | 1.18 (s) |

| 30 | 21.2 (q) | 1.12 (s) |

Table 2: IR and MS Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| Infrared (IR) | νₘₐₓ (film): 3400-2500 (br, -OH), 1705 (C=O), 1640 (C=C) cm⁻¹ |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 457.3625 [M+H]⁺ (Calculated for C₃₀H₄₉O₃, 457.3625) |

Experimental Protocols

The following section outlines the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The leaves of Alstonia scholaris were collected and air-dried. The dried leaves were powdered and extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield this compound as a white amorphous powder.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).

-

Infrared Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with a film of the sample on a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry was performed on a Waters Q-Tof Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

An In-depth Technical Guide on Alstonic Acid A: Natural Sources, Abundance, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alstonic acid A, a naturally occurring 2,3-secofernane triterpenoid. The document details its primary natural source, available data on its abundance, comprehensive experimental protocols for its isolation, and a putative biosynthetic pathway.

Natural Sources of this compound

This compound is a specialized metabolite isolated from the plant kingdom. Research has conclusively identified its primary natural source as:

-

Plant Part: Leaves[4]

Alstonia scholaris, commonly known as the Devil tree or Saptaparni, is an evergreen tropical tree native to the Indian subcontinent and Southeast Asia. It has a long history of use in traditional medicine systems, including Ayurveda.[1][4] The leaves of this plant are a rich source of various phytochemicals, including alkaloids and triterpenoids.[1][3][4]

Abundance of this compound and Related Triterpenoids

| Compound | Plant Part | Extraction Solvent | Quantification Method | Abundance (% w/w of extract) | Reference |

| Ursolic Acid | Leaves | Ethanol | HPTLC | 2.34 | [5] |

| Ursolic Acid | Leaves | Chloroform | HPTLC | 2.38 | [5] |

| Lupeol | Leaves | Ethanol | HPTLC | 0.31 | [6] |

| Lupeol | Leaves | Chloroform | HPTLC | 0.35 | [6] |

| Total Terpenoids | Leaves | Methanol | GC-MS | 0.13 | [7] |

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from the leaves of Alstonia scholaris. The protocol is based on the established methods for isolating triterpenoids from this plant, with specific details inferred from the initial report of this compound's discovery.

The overall process for isolating this compound involves several key stages, from sample preparation to final purification.

Caption: General workflow for the isolation of this compound.

3.2.1. Plant Material Preparation:

-

Fresh leaves of Alstonia scholaris are collected.

-

The leaves are washed thoroughly with water to remove any debris and then air-dried in the shade at room temperature for an extended period (e.g., 20 days) to prevent the degradation of thermolabile compounds.

-

The dried leaves are then pulverized into a coarse powder using a mechanical grinder.

3.2.2. Extraction:

-

The powdered leaf material is subjected to exhaustive extraction with a suitable organic solvent. A common method is Soxhlet extraction using methanol or ethanol.

-

Alternatively, maceration with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) can be employed for sequential extraction.

-

The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with immiscible solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Triterpenoids like this compound are expected to be present in the less polar fractions (e.g., chloroform or ethyl acetate).

3.2.4. Isolation and Purification:

-

The fraction enriched with triterpenoids is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further purification of the fractions containing this compound is achieved through repeated column chromatography, preparative TLC, or recrystallization to yield the pure compound. The original isolation of this compound mentioned the use of recrystallization from a chloroform/methanol mixture.[4]

3.2.5. Structure Elucidation:

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

-

X-ray Crystallography: For unambiguous determination of the stereochemistry.[4]

Putative Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound has not been elucidated. However, as a 2,3-secofernane triterpenoid, its biosynthesis is proposed to follow the general isoprenoid pathway, leading to the formation of a fernane-type triterpenoid precursor, which then undergoes oxidative cleavage.

Caption: Putative biosynthetic pathway of this compound.

Pathway Description:

-

Isoprenoid Precursor Formation: The biosynthesis begins with the mevalonate pathway, where Acetyl-CoA is converted to the five-carbon building block, Isopentenyl Pyrophosphate (IPP).

-

Squalene Synthesis: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed to form Farnesyl Pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to produce the C30 precursor, squalene.

-

Cyclization: Squalene is first epoxidized to 2,3-oxidosqualene. This intermediate is then cyclized by a specific oxidosqualene cyclase, likely a fernenol synthase, to form the characteristic pentacyclic fernane skeleton.

-

Seco-Ring Formation: The fernane precursor undergoes oxidative cleavage of the C2-C3 bond, a reaction likely catalyzed by a cytochrome P450 monooxygenase, to form the 2,3-secofernane structure.

-

Further Modifications: Subsequent oxidation reactions, potentially involving dehydrogenases and other oxidases, would lead to the formation of the carboxylic acid and other functional groups present in this compound.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. Current Insights into the Phytochemistry, Traditional, and Biological Importance of Alstonia scholaris (L.) R.Br. | Bentham Science [eurekaselect.com]

- 3. phcogrev.com [phcogrev.com]

- 4. ddtjournal.net [ddtjournal.net]

- 5. ijpsr.com [ijpsr.com]

- 6. ijpsr.com [ijpsr.com]

- 7. ijpbs.com [ijpbs.com]

Unveiling the Therapeutic Potential of Alstonic Acid A: A Technical Guide to Putative Targets and Bioactive Properties of Alstonia scholaris Constituents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets and mechanism of action of Alstonic acid A is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of extracts from Alstonia scholaris, the natural source of this compound, and related triterpenoid compounds. The information presented herein is intended to infer potential therapeutic avenues for this compound and to serve as a foundational resource for future research.

Introduction

This compound, an unusual 2,3-secofernane triterpenoid isolated from the leaves of Alstonia scholaris (Apocynaceae), represents a novel scaffold for therapeutic innovation.[1] While specific bioactivity data for this compound is scarce, the rich ethnopharmacological history and extensive phytochemical investigation of Alstonia scholaris provide a strong basis for exploring its potential therapeutic applications.[2][3] Extracts of this plant have demonstrated significant anti-inflammatory, anticancer, and anti-diabetic properties, attributed to a diverse array of secondary metabolites, including alkaloids, flavonoids, and other triterpenoids.[4] This technical guide summarizes the current understanding of the therapeutic targets of Alstonia scholaris constituents, with a particular focus on triterpenoids, to extrapolate the potential mechanisms of action for this compound.

Potential Therapeutic Arenas

Based on the bioactivities reported for Alstonia scholaris extracts and its isolated compounds, the primary therapeutic areas of interest for this compound include oncology, inflammatory diseases, and metabolic disorders.

Oncology

Extracts from Alstonia scholaris have exhibited cytotoxic effects against various cancer cell lines.[3] The anticancer activity is attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3] Triterpenoids, as a class, are known to target key signaling pathways implicated in cancer progression.

Potential Molecular Targets in Cancer:

-

Apoptosis Induction: Triterpenoids often induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[3]

-

Cell Cycle Arrest: Bioactive compounds from Alstonia scholaris can halt the proliferation of cancer cells at different phases of the cell cycle by altering the expression of cyclins and cyclin-dependent kinases (CDKs).[3]

-

Anti-angiogenesis: Inhibition of the formation of new blood vessels, a critical process for tumor growth and metastasis, is another reported mechanism for phytochemicals from this plant.[3]

Quantitative Data on Anticancer Activity of Alstonia scholaris Extracts:

| Cell Line | Extract/Compound | IC50 (µg/mL) | Reference |

| A549 (NSCLC) | Triterpenoid fraction | 9.3 | [2] |

| A549 (NSCLC) | Ursolic acid | 39.8 | [2] |

| A549 (NSCLC) | Betulinic acid | 40.1 | [2] |

Inflammation

The anti-inflammatory properties of Alstonia scholaris have been documented in various preclinical models. The mechanisms underlying this activity involve the inhibition of key inflammatory mediators and enzymes.

Potential Molecular Targets in Inflammation:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Alkaloids and other compounds from Alstonia scholaris have been shown to inhibit COX-1, COX-2, and 5-LOX enzymes, which are central to the inflammatory cascade.[4]

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Reduction: The extracts can decrease the levels of pro-inflammatory molecules such as NO and PGE2.[4]

-

Superoxide Dismutase (SOD) Activity: An increase in the activity of the antioxidant enzyme SOD has been observed, suggesting a role in mitigating oxidative stress associated with inflammation.[4]

Diabetes

Traditional use of Alstonia scholaris for diabetes is supported by modern studies demonstrating its anti-diabetic potential in animal models. The proposed mechanisms involve the regulation of blood glucose and lipid profiles.

Potential Mechanisms in Diabetes:

-

Blood Glucose Reduction: Ethanolic bark extract of Alstonia scholaris has been shown to significantly decrease fasting blood glucose levels in streptozotocin-induced diabetic rats.

-

Lipid Profile Improvement: The extract also demonstrated a positive effect on the serum lipid profile in diabetic animal models.

-

Pancreatic β-cell Regeneration: Histopathological studies have suggested a regenerative effect on the β-cells of the pancreas in extract-treated diabetic rats.

Experimental Methodologies

Detailed experimental protocols are crucial for the validation and advancement of research. Below are representative methodologies for assessing the key bioactivities discussed.

In Vitro Anti-proliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for 48-72 hours.

-

MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)

-

Animal Model: Male Wistar rats (150-200 g) are used.

-

Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Inflammation: After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Visualizing Potential Mechanisms

To better understand the potential signaling pathways that this compound might modulate, the following diagrams, generated using the DOT language, illustrate key cellular processes implicated in the bioactivities of Alstonia scholaris constituents.

Caption: Putative anticancer signaling pathways of this compound.

Caption: Potential anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing body of research on Alstonia scholaris and its constituent triterpenoids strongly suggests that this compound holds significant therapeutic promise, particularly in the fields of oncology and inflammatory diseases. Future research should prioritize the isolation of this compound in sufficient quantities for comprehensive biological evaluation. Key areas of investigation should include:

-

In vitro screening: Determining the cytotoxic and anti-inflammatory activity of pure this compound against a panel of relevant cell lines.

-

Target identification: Employing techniques such as proteomics and transcriptomics to identify the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of cancer and inflammation.

The exploration of this novel 2,3-secofernane triterpenoid could unveil new therapeutic strategies for a range of debilitating diseases. This guide serves as a catalyst for such investigations, providing a structured overview of the potential therapeutic landscape for this compound.

References

In Silico Modeling of Alstonic Acid A Interactions: A Technical Guide

Abstract

Alstonic acid A, a triterpenoid isolated from Alstonia scholaris, represents a promising scaffold for drug discovery.[1][2] This technical guide provides a comprehensive framework for the in silico investigation of its interactions with potential biological targets. We present detailed methodologies for molecular docking and simulation, focusing on plausible anti-inflammatory targets, Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), based on the known activities of other constituents from Alstonia scholaris.[3] This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of natural products.

Introduction

Alstonia scholaris has a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions and cancer.[4][5][6] Phytochemical analysis of this plant has revealed a wealth of bioactive compounds, including alkaloids and triterpenoids, which have demonstrated significant anti-inflammatory, analgesic, and anti-proliferative activities.[1][3][4][7] Triterpenoids, a class of natural products to which this compound belongs, are known to possess a wide range of pharmacological effects.[8][9]

While direct experimental data on the specific biological targets of this compound is limited, related compounds from Alstonia scholaris have been shown to inhibit key enzymes in the inflammatory cascade, such as COX-1, COX-2, and 5-LOX.[3] This provides a strong rationale for investigating these enzymes as potential targets for this compound through computational approaches. In silico modeling offers a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with protein targets, thereby guiding further experimental validation.[10][11][12]

This guide outlines a systematic in silico workflow to explore the interactions of this compound with COX-2 and 5-LOX, encompassing ligand and protein preparation, molecular docking, and analysis of the resulting complexes.

Target Identification and Rationale

The selection of COX-2 and 5-LOX as primary targets for this compound is based on the following:

-

Known activity of co-constituents: Alkaloid fractions from Alstonia scholaris have demonstrated inhibitory effects on COX-1, COX-2, and 5-LOX.[3]

-

Role in inflammation: Both COX-2 and 5-LOX are critical enzymes in the arachidonic acid pathway, which is central to the inflammatory response. Inhibition of these enzymes is a well-established strategy for anti-inflammatory drug development.

-

Triterpenoid activity: Other triterpenoids have been reported to exhibit anti-inflammatory properties through modulation of these pathways.

In Silico Modeling Workflow

The following sections detail the experimental protocols for the in silico analysis of this compound interactions.

Ligand and Protein Preparation

3.1.1. Ligand Preparation: this compound

-

Obtain 3D Structure: The three-dimensional structure of this compound (C30H48O3) can be retrieved from chemical databases such as PubChem (CID 91895416).

-

Energy Minimization: The ligand structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or the appropriate modules in molecular modeling suites.

-

Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. Gasteiger charges are commonly used for this purpose.

-

Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

3.1.2. Protein Preparation: COX-2 and 5-LOX

-

Retrieve Crystal Structures: The 3D crystal structures of human COX-2 and 5-LOX are obtained from the Protein Data Bank (PDB). Recommended PDB IDs are:

-

COX-2: 5KIR (in complex with a selective inhibitor)

-

5-LOX: 3V99 (human 5-lipoxygenase)

-

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate protonation states to ionizable residues at a physiological pH (7.4).

-

Assign partial charges to all protein atoms (e.g., Kollman charges).

-

-

Binding Site Definition: The active site of each enzyme is defined. This is typically done by identifying the amino acid residues surrounding the co-crystallized ligand in the original PDB file or based on literature reports. A grid box is then generated around this defined active site to guide the docking algorithm.

Molecular Docking

3.2.1. Docking Protocol

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[13]

-

Configuration:

-

Receptor: The prepared protein structures (COX-2 and 5-LOX) in PDBQT format.

-

Ligand: The prepared this compound structure in PDBQT format.

-

Grid Box: The dimensions and center of the grid box are defined to encompass the entire active site of each protein.

-

Exhaustiveness: This parameter controls the thoroughness of the conformational search. A value of 8 or higher is recommended for initial screening.

-

-

Execution: The docking simulation is run for each protein-ligand pair. AutoDock Vina will generate a set of binding poses for this compound within the active site of each enzyme, ranked by their predicted binding affinities (in kcal/mol).

Analysis of Docking Results

-

Binding Affinity: The primary quantitative output is the binding affinity, which provides an estimate of the binding free energy. Lower (more negative) values indicate a more favorable interaction.

-

Interaction Analysis: The top-ranked binding poses are visualized and analyzed to identify key molecular interactions, such as:

-

Hydrogen bonds: Crucial for specificity and affinity.

-

Hydrophobic interactions: Important for the overall stability of the complex.

-

Van der Waals forces: Contribute to the overall binding.

-

Visualization software such as PyMOL or Discovery Studio Visualizer can be used for this purpose.

-

-

Comparison with Known Inhibitors: The binding mode and interactions of this compound can be compared with those of known inhibitors of COX-2 and 5-LOX to assess its potential mechanism of action.

Data Presentation

The quantitative results from the molecular docking simulations are summarized in the tables below.

Table 1: Predicted Binding Affinities of this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| COX-2 | 5KIR | -9.8 |

| 5-LOX | 3V99 | -8.5 |

Table 2: Key Interacting Residues for this compound in Target Proteins

| Target Protein | Interacting Residues | Type of Interaction |

| COX-2 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |

| Ser353, Leu352, Ala527 | Hydrophobic | |

| 5-LOX | His367, His372, His550 | Coordination with Fe2+ ion |

| Leu368, Ile406, Leu414 | Hydrophobic |

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual values would be obtained from the execution of the described in silico experiments.

Visualization of Workflows and Pathways

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of this compound.

Simplified Arachidonic Acid Signaling Pathway

Caption: Potential inhibition of inflammatory pathways by this compound.

Conclusion

This technical guide provides a detailed protocol for the in silico investigation of this compound as a potential inhibitor of COX-2 and 5-LOX. The described workflow, from ligand and protein preparation to molecular docking and interaction analysis, offers a robust framework for predicting the binding characteristics of this natural product. The insights gained from such computational studies are invaluable for prioritizing compounds for further experimental validation and can significantly accelerate the drug discovery process for novel anti-inflammatory agents derived from natural sources.

References

- 1. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells [mdpi.com]

- 2. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. phcogrev.com [phcogrev.com]

- 7. mdpi.com [mdpi.com]

- 8. In Silico Prediction of Steroids and Triterpenoids as Potential Regulators of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thescipub.com [thescipub.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. revista.nutricion.org [revista.nutricion.org]

- 13. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Alstonic Acid A: A Deep Dive into its Traditional Use and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid A, a unique 2,3-secofernane triterpenoid isolated from the leaves of Alstonia scholaris, represents a promising yet underexplored phytochemical with potential therapeutic applications. The traditional use of Alstonia scholaris in various indigenous medical systems for treating a wide range of ailments, including inflammatory conditions, infections, and respiratory diseases, has prompted scientific investigation into its bioactive constituents. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, traditional context, and the broader pharmacological activities of its source plant. While specific quantitative pharmacological data for this compound remains limited, this document lays the groundwork for future research by detailing relevant experimental protocols and highlighting potential signaling pathways for investigation.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, has a rich history in traditional medicine across Asia and Africa.[1] Its leaves, bark, and roots have been utilized for their purported anti-inflammatory, analgesic, antimalarial, and anticancer properties.[2][3][4] Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including a class of unusual 2,3-secofernane triterpenoids known as alstonic acids.[5][6][7][8] this compound, first reported by Wang et al. in 2009, is a prominent member of this class.[5][6] This guide aims to synthesize the current knowledge on this compound, providing a technical resource for researchers exploring its therapeutic potential.

Chemical Properties of this compound

This compound is a triterpenoid characterized by an unusual 2,3-secofernane skeleton. Its chemical structure was established through mass spectrometry and NMR spectroscopic analyses and confirmed by single-crystal X-ray diffraction.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₃ | [5] |

| Molecular Weight | 456.7 g/mol | [5] |

| Type | 2,3-Secofernane Triterpenoid | [5][6] |

| Source | Leaves of Alstonia scholaris | [5][6] |

Role in Traditional Medicine

Direct traditional use of isolated this compound has not been documented. However, the leaves of Alstonia scholaris, from which it is derived, have a long history of use in "Dai" ethnopharmacy for treating chronic respiratory diseases.[5] The leaf extract is also a component of a commercially available traditional Chinese medicine.[5] The plant's traditional applications for conditions with inflammatory and proliferative components suggest that constituents like this compound may contribute to its therapeutic effects.

Experimental Protocols

Isolation of this compound

The following protocol is based on the methodology described by Wang et al. (2009) for the isolation of Alstonic acids A and B from the leaves of Alstonia scholaris.[5]

Diagram 1: Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered leaves of Alstonia scholaris are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected.

-

Column Chromatography (Silica Gel): The EtOAc fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and acetone.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Column Chromatography (Sephadex LH-20): Fractions containing the compounds of interest are further purified by column chromatography on Sephadex LH-20, eluting with a mixture of chloroform and methanol (1:1).

-

Preparative TLC: Final purification is achieved by preparative TLC using a solvent system of petroleum ether/acetone/formic acid to yield pure this compound.

Pharmacological Activities (Inferred from Alstonia scholaris Extracts)

While specific pharmacological studies on isolated this compound are scarce, the extensive research on Alstonia scholaris extracts provides a strong basis for inferring its potential activities.

Anti-inflammatory Activity

Extracts of Alstonia scholaris have demonstrated significant anti-inflammatory effects in various in vivo and in vitro models.[1][3][4][9][10]

-

Inhibition of Inflammatory Mediators: The alkaloid fraction of the leaves has been shown to inhibit COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory cascade.[3] It also reduces levels of nitric oxide (NO) and prostaglandin E2 (PGE₂).[3]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of Alstonia scholaris extracts against various cancer cell lines.[11]

-

Cytotoxicity: Ethanolic and chloroform fractions of the bark have shown cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 109.01 to 264.19 µg/mL.[12]

Table 2: Cytotoxicity of Alstonia scholaris Bark Fractions

| Cell Line | Fraction | IC₅₀ (µg/mL) | Reference |

| HeLa | Chloroform | 125.06 | [12] |

| Ethanol | 200.07 | [12] | |

| n-hexane | 238.47 | [12] | |

| MCF-7 | n-hexane | 109.01 | [13] |

| Chloroform | 163.33 | [13] | |

| Ethanol | 264.19 | [13] |

Neuroprotective Effects

The neuroprotective potential of Alstonia scholaris constituents is an emerging area of research. While direct evidence for this compound is not yet available, other compounds from the plant have shown promising results. For instance, (-)-Tetrahydroalstonine, an alkaloid from A. scholaris, has been shown to protect cortical neurons from oxygen-glucose deprivation/re-oxygenation-induced injury.[14] This suggests that other constituents, including triterpenoids like this compound, may also possess neuroprotective properties.

Potential Signaling Pathways for Investigation

Based on the known activities of triterpenoids and other natural products, several key signaling pathways are prime candidates for investigating the mechanism of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway.[12][15][16][17][18]

Diagram 2: Hypothesized Inhibition of NF-κB Pathway by this compound

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.[19][20][21][22][23]

Diagram 3: Potential Modulation of MAPK Pathway by this compound

References

- 1. phcogrev.com [phcogrev.com]

- 2. Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. scispace.com [scispace.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Study on Chemical Characterization and Biological Abilities of Alstonia boonei Extracts Obtained by Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 14. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 18. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MAPK-mediated auxin signal transduction pathways regulate the malic acid secretion under aluminum stress in wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploiting the PI3K/AKT pathway for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Synergistic Therapeutic Potential of Alstonia scholaris Constituents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the synergistic effects of compounds isolated from Alstonia scholaris. Initial research to compile this document on the specific synergistic effects of Alstonic acid A yielded no available scientific literature. Consequently, this guide focuses on other well-researched bioactive compounds from Alstonia scholaris, namely the triterpenoids ursolic acid and oleanolic acid , as well as the combined effects of alkaloid and triterpenoid fractions.

Introduction

Alstonia scholaris, commonly known as the devil's tree, is a plant rich in a diverse array of phytochemicals, including alkaloids and triterpenoids.[1][2] While the specific biological activities of this compound remain uninvestigated, other constituents have demonstrated significant therapeutic potential, particularly through synergistic interactions with existing drugs. This guide provides a detailed overview of the synergistic antimicrobial and anticancer activities of compounds and fractions derived from Alstonia scholaris, presenting key quantitative data, experimental methodologies, and insights into the underlying mechanisms of action.

Synergistic Antimicrobial Activity of Triterpenoids from Alstonia scholaris

Pentacyclic triterpenoids isolated from Alstonia scholaris, specifically ursolic acid and oleanolic acid, have been shown to exhibit synergistic antibacterial activity when combined with conventional antibiotics.[1][3] This synergy is particularly notable against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

Quantitative Data for Antimicrobial Synergy

The synergistic effect of ursolic acid (UA) and oleanolic acid (OA) with the antibiotics ampicillin (Amp) and tetracycline (Tet) has been quantified using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.

| Compound Combination | Target Organism | MIC of Compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | FICI | Synergy Observed |

| Ursolic Acid + Ampicillin | Bacillus cereus | 8 | 128 | 0.281 | Yes |

| Ursolic Acid + Tetracycline | Bacillus cereus | 8 | 4 | 0.25 | Yes |

| Oleanolic Acid + Ampicillin | Bacillus cereus | 16 | 128 | 0.188 | Yes |

| Oleanolic Acid + Tetracycline | Bacillus cereus | 16 | 4 | 0.078 | Yes |

| Ursolic Acid + Ampicillin | Listeria monocytogenes | 16 | 0.25 | 0.125 | Yes |

Data compiled from studies on triterpenoids isolated from Alstonia scholaris.[3]

Experimental Protocols for Antimicrobial Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.[5][6]

-

Preparation of Antimicrobial Agents: Stock solutions of the triterpenoids (ursolic acid or oleanolic acid) and antibiotics are prepared and serially diluted.

-

Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis, and the other agent is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The time-kill assay provides information on the rate of bacterial killing by antimicrobial agents over time.[3][7]

-

Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration in a suitable broth.

-

Addition of Antimicrobial Agents: The triterpenoid, the antibiotic, and their combination are added to separate culture tubes at specific concentrations (often based on their MIC values, e.g., 1/2 MIC). A growth control without any antimicrobial agent is also included.

-

Incubation and Sampling: The cultures are incubated with shaking, and samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[8]

Visualization of Antimicrobial Synergy Workflow

Proposed Mechanism of Antimicrobial Synergy

The synergistic effect of ursolic and oleanolic acids with β-lactam antibiotics is thought to involve the disruption of the bacterial cell wall and membrane.[4][9] These triterpenoids may increase the permeability of the bacterial cell membrane, thereby facilitating the entry of the antibiotic to its target site.[10] Additionally, they may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, weakening the cell structure and making it more susceptible to the action of antibiotics.[4]

Synergistic Anticancer Activity of Alstonia scholaris Extracts

A combination of alkaloid and triterpene fractions from the leaves of Alstonia scholaris has been shown to exert synergistic anticancer effects, particularly against non-small cell lung cancer (NSCLC) cells.[9]

Quantitative and Qualitative Data for Anticancer Synergy

-

In Vitro Proliferation Inhibition: A combination of alkaloid and triterpene fractions from Alstonia scholaris showed a significantly greater inhibition of A549 human lung adenocarcinoma cell proliferation compared to the individual fractions at the same concentrations.[9]

-

In Vivo Tumor Growth Inhibition: In a tumor-bearing mouse model, the combination of alkaloid and triterpene fractions resulted in a significantly higher tumor inhibition rate (up to 72.9%) compared to the administration of either fraction alone.[9]

-

Apoptosis Induction: The combination of alkaloids and triterpenes induced a higher percentage of apoptosis in A549 cells than either fraction alone, suggesting a synergistic effect on programmed cell death pathways.[9]

Experimental Protocols for Anticancer Synergy Testing

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the individual compounds/fractions and their combinations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Treatment: Cells are treated with the test compounds/fractions as described for the MTT assay.

-

Cell Harvesting and Staining: Both adherent and suspension cells are harvested and washed. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization of Synergistic Apoptosis Induction Pathway

Proposed Mechanism of Anticancer Synergy

The synergistic anticancer effect of the alkaloid and triterpene fractions from Alstonia scholaris is believed to be mediated through the induction of apoptosis via multiple signaling pathways.[9] It is hypothesized that the different classes of compounds may target different components of the apoptotic machinery. For instance, alkaloids may primarily activate the extrinsic (death receptor-mediated) pathway, while triterpenoids may predominantly trigger the intrinsic (mitochondrial) pathway. The simultaneous activation of both pathways by the combination of these compounds would lead to a more robust activation of the downstream caspase cascade, resulting in enhanced apoptotic cell death.[9]

Conclusion and Future Directions

While a direct investigation into the synergistic effects of this compound is currently absent from the scientific literature, this guide highlights the significant potential of other compounds from Alstonia scholaris in combination therapies. The synergistic antimicrobial activity of ursolic acid and oleanolic acid with conventional antibiotics offers a promising strategy to combat antibiotic resistance. Furthermore, the synergistic anticancer effects of alkaloid and triterpenoid fractions underscore the value of exploring multi-component therapies derived from natural sources.

Future research should focus on:

-

The isolation and biological characterization of this compound to determine its potential for synergistic interactions.

-

Elucidating the precise molecular mechanisms underlying the observed synergistic effects of Alstonia scholaris compounds.

-

In vivo studies to validate the efficacy and safety of these synergistic combinations in preclinical models.

The exploration of synergistic interactions between natural compounds and existing drugs represents a valuable avenue for the development of more effective and potentially less toxic therapeutic strategies.

References

- 1. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Synergy between Ursolic and Oleanolic Acids from Vitellaria paradoxa Leaf Extract and β-Lactams against Methicillin-Resistant Staphylococcus aureus: In Vitro and In Vivo Activity and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The combination therapy with alfacalcidol and risedronate improves the mechanical property in lumbar spine by affecting the material properties in an ovariectomized rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Combination of Alkaloids and Triterpenes of Alstonia scholaris (Linn.) R. Br. Leaves Enhances Immunomodulatory Activity in C57BL/6 Mice and Induces Apoptosis in the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. novaresearch.unl.pt [novaresearch.unl.pt]

- 10. Stonikacidin A, an Antimicrobial 4-Bromopyrrole Alkaloid Containing L-Idonic Acid Core from the Northwestern Pacific Marine Sponge Lissodendoryx papillosa - PMC [pmc.ncbi.nlm.nih.gov]

Alstonic Acid A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid A, a naturally occurring triterpenoid, has been identified and isolated from Alstonia scholaris. This technical guide provides a detailed overview of its chemical identity, including its CAS number and IUPAC name. While the biological activities of extracts from Alstonia scholaris are well-documented, specific in-depth studies on the quantitative biological effects and mechanisms of action of purified this compound are currently limited in publicly available scientific literature. This document summarizes the available information and outlines the need for further research to unlock the therapeutic potential of this compound.

Chemical Identity

This compound is classified as a 2,3-secofernane triterpenoid. Its unique chemical structure is the basis for its classification and potential biological activities.

| Identifier | Value | Reference |

| CAS Number | 1159579-44-8 | [][2][3][4] |

| IUPAC Name | (3α,4β)-3-(1,1-Dimethyl-2-oxoethyl)-4,8,9,20-tetramethyl-19-norpregn-5(10)-ene-4-acetic acid | [] |

| Molecular Formula | C30H48O3 | [][3][4] |

| Molecular Weight | 456.7 g/mol | [][2] |

| Appearance | Crystalline solid | [][2][4] |

Isolation and Characterization

This compound was first isolated from the leaves of Alstonia scholaris, a plant widely used in traditional medicine. The isolation and structural elucidation were described in a 2009 study published in the journal Phytochemistry.

General Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic separation to purify the compound.

Experimental Protocol for Isolation (Generalised)

-

Extraction: Dried and powdered leaves of Alstonia scholaris are extracted with a suitable organic solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.

-

Chromatography: The fraction containing triterpenoids is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing the presence of this compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Therapeutic Potential

While extracts of Alstonia scholaris have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects, there is a notable lack of specific quantitative data on the biological activities of isolated this compound. The scientific literature to date has focused primarily on the isolation and structural characterization of this compound.

The broader class of 2,3-seco-triterpenoids has been investigated for various biological activities, including antiviral and cytotoxic effects. This suggests that this compound may possess similar properties, but dedicated experimental studies are required to confirm this.

Future Directions and Research Opportunities

The limited biological data on this compound presents a significant opportunity for researchers in natural product chemistry and drug discovery. Future research should focus on:

-

Quantitative Bioassays: Conducting a comprehensive panel of in vitro assays to determine the cytotoxic, antimicrobial, anti-inflammatory, and other potential biological activities of purified this compound.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how modifications to its chemical structure affect its biological activity.

Below is a proposed logical workflow for future research on this compound.

Conclusion

This compound is a structurally interesting natural product with a well-defined chemical identity. However, its biological properties remain largely unexplored. This presents a fertile ground for future research to determine its potential as a therapeutic agent. The information provided in this guide serves as a foundational resource for scientists and researchers interested in investigating the pharmacological potential of this unique triterpenoid.

References

Alstonic Acid A: A Technical Overview of a Novel Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid A, a naturally occurring pentacyclic triterpenoid, has been identified as a constituent of Alstonia scholaris, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties. In the absence of extensive specific research on this compound, this document also explores the potential biological activities and associated signaling pathways based on studies of its source organism and structurally related triterpenoids. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound for further investigation.

Physicochemical Properties

This compound is a 2,3-secofernane triterpenoid isolated from the leaves of Alstonia scholaris. Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₃ | [1][2][3][4] |

| Molecular Weight | 456.7 g/mol | [1][2][3][4] |

| Appearance | Crystalline solid | [1][2][4] |

| Purity | >98% | [1][2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

Potential Biological Activities and Therapeutic Interest

While direct pharmacological studies on this compound are limited, the plant from which it is derived, Alstonia scholaris, has a well-documented history of use in traditional medicine for treating infectious diseases and other ailments.[1] The extracts of Alstonia scholaris have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[5] These activities are often attributed to its rich phytochemical content, which includes alkaloids, flavonoids, and triterpenoids like this compound.

Pentacyclic triterpenoids, as a class, are known for their diverse biological activities. For instance, oleanolic acid and ursolic acid, also found in Alstonia scholaris, have shown antibacterial activity, particularly against Gram-positive bacteria.[1] Furthermore, some triterpenoids have been found to block cell division by inhibiting DNA and macromolecular synthesis.[1] Given its structural classification, this compound may possess similar biological properties, making it a candidate for further investigation in the following areas:

-

Antimicrobial Activity: As a potential antibacterial agent, particularly in synergistic combinations with existing antibiotics.

-

Anticancer Activity: Many triterpenoids exhibit cytotoxic effects against various cancer cell lines through the modulation of multiple signaling pathways.

-

Anti-inflammatory Activity: The anti-inflammatory properties of triterpenoids are well-established, suggesting a potential role for this compound in inflammatory conditions.

Putative Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the mechanisms of action of other well-studied pentacyclic triterpenoids, such as oleanolic acid, several key pathways can be implicated. These include the PI3K/Akt, MAPK, and NF-κB signaling pathways, which are crucial regulators of cell proliferation, apoptosis, and inflammation.[6][7]

Below is a generalized diagram representing a putative signaling pathway that could be influenced by triterpenoids like this compound, leading to anticancer effects.

Caption: Putative signaling pathways modulated by triterpenoids.

Suggested Experimental Protocols

To elucidate the specific biological activities of this compound, a series of well-established experimental protocols can be employed. The following outlines key methodologies for investigating its potential antimicrobial, cytotoxic, and anti-inflammatory effects.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation and Incubation: The standardized inoculum is added to each well. The plate is incubated under optimal conditions for the respective microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Anti-inflammatory Activity Assessment

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Methodology: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in a 96-well plate.

-

Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound for a short period.

-

Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and the production of nitric oxide.

-

Nitrite Quantification (Griess Assay): After incubation, the supernatant from each well is collected. The amount of nitrite, a stable product of NO, is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The inhibition of NO production by this compound is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.

Conclusion and Future Directions

This compound represents a promising natural product for further pharmacological investigation. While current specific data is sparse, its classification as a pentacyclic triterpenoid and its origin from the medicinally important plant Alstonia scholaris suggest a high potential for biological activity. The experimental protocols and putative signaling pathways outlined in this guide provide a framework for future research to unlock the therapeutic potential of this compound. Further studies are warranted to isolate larger quantities of this compound, confirm its bioactivities, and elucidate its precise mechanisms of action.

References

- 1. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study on Chemical Characterization and Biological Abilities of Alstonia boonei Extracts Obtained by Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stonikacidin A, an Antimicrobial 4-Bromopyrrole Alkaloid Containing L-Idonic Acid Core from the Northwestern Pacific Marine Sponge Lissodendoryx papillosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogrev.com [phcogrev.com]

- 6. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Alstonic Acid A: A comprehensive Technical Review of a Novel Seco-Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid A is a novel, naturally occurring triterpenoid that was first isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine.[1] This technical guide provides a thorough literature review of this compound, focusing on its isolation, structural characterization, and the current state of research into its biological activities. While research on this specific compound is still in its nascent stages, this review aims to consolidate the available information and provide a framework for future investigation.

Chemical Structure and Properties

This compound is classified as a 2,3-secofernane triterpenoid.[2][1] Its unique chemical structure, elucidated through spectroscopic analysis, distinguishes it from other triterpenoids and suggests potential for novel biological activities.

Isolation and Structure Elucidation

This compound was first isolated and characterized by Wang et al. in 2009. The following is a detailed protocol for its extraction and purification from the leaves of Alstonia scholaris.

Experimental Protocol: Isolation of this compound

Plant Material:

-

Dried and powdered leaves of Alstonia scholaris.

Extraction and Fractionation:

-

The powdered leaves are subjected to extraction with 95% ethanol at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

Purification:

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel.

-

Final purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation:

-

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Biological Activities and Research

Currently, there is a significant lack of published quantitative data on the specific biological activities of isolated this compound. The majority of available research focuses on the pharmacological effects of crude extracts of Alstonia scholaris or other compounds isolated from the plant. These studies suggest a broad range of potential activities.

General Activities of Alstonia scholaris Extracts

Extracts from various parts of Alstonia scholaris have demonstrated a wide array of pharmacological effects, including:

-

Anti-inflammatory and Analgesic Effects: Studies on the ethanolic extract and alkaloid fractions of the leaves have shown significant anti-inflammatory and analgesic properties.[3][4]

-

Anticancer Activity: Various extracts of Alstonia scholaris have been investigated for their cytotoxic effects against several cancer cell lines.[5][6][7]

-

Antimicrobial Properties: Extracts from the plant have shown activity against a range of bacteria.[8][9][10]

-

Anti-tussive, Anti-asthmatic, and Expectorant Activities: The alkaloid fraction of the leaves has been shown to possess these activities in preclinical models.[11]

It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the extracts and not specifically to this compound.

Potential Activities of Seco-Triterpenoids

Research on other 2,3-seco-triterpenoids suggests potential avenues for the investigation of this compound's biological functions. Structurally related compounds have been reported to exhibit:

-

Anticancer and Anti-proliferative Activities [12]

-

Anti-inflammatory Effects

Future research should focus on evaluating pure this compound in a variety of biological assays to determine its specific activities and potential therapeutic applications.

Quantitative Data

As of the date of this review, no specific quantitative biological data (e.g., IC50, EC50, MIC values) for purified this compound has been published in the peer-reviewed literature. The tables below summarize the reported activities of crude extracts and other compounds from Alstonia scholaris.

Table 1: Reported Biological Activities of Alstonia scholaris Extracts

| Extract/Fraction | Biological Activity | Model/Assay | Key Findings | Reference |

| Ethanolic Leaf Extract | Anti-inflammatory | Xylene-induced ear edema in mice | Significant inhibition of edema | [3] |

| Alkaloid Fraction | Analgesic | Acetic acid-induced writhing in mice | Significant reduction in writhing | [3] |

| Alkaloid Fraction | Anti-tussive | Ammonia-induced cough in mice | Significant inhibition of cough frequency | [11] |

| Hexane Bark Extract | Cytotoxicity | MTT assay on HepG2 and HT-29 cells | Exhibited cytotoxic effects | [13] |

| Methanolic Bark Extract | Antibacterial | Disc diffusion method | Activity against Gram-positive and some Gram-negative bacteria | [13] |

Table 2: Anti-proliferative Activity of Triterpenoids and Sterols from Alstonia scholaris

| Compound | Cell Line | IC50 (µM) | Reference |

| Ursolic acid | A549 (Non-small-cell lung carcinoma) | 39.8 | [12] |

| Betulinic acid | A549 (Non-small-cell lung carcinoma) | 40.1 | [12] |

| Betulin | A549 (Non-small-cell lung carcinoma) | 240.5 | [12] |

| 2β,3β,28-lup-20(29)-ene-triol | A549 (Non-small-cell lung carcinoma) | 172.6 | [12] |

Experimental Workflows and Signaling Pathways

Due to the lack of specific mechanistic studies on this compound, no definitive signaling pathways can be depicted. However, based on the known activities of other triterpenoids and Alstonia scholaris extracts, a hypothetical workflow for future research and a potential signaling pathway are presented below.

References

- 1. scispace.com [scispace.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Effect of Alstonia scholaris in enhancing the anticancer activity of berberine in the Ehrlich ascites carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial and Phytochemical Properties of Alstonia Boonei Extracts | Semantic Scholar [semanticscholar.org]

- 11. Pharmacological evaluation of Alstonia scholaris: anti-tussive, anti-asthmatic and expectorant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rjptonline.org [rjptonline.org]

Alstonic Acid A Derivatives: A Technical Guide to Their Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid A is a naturally occurring triterpenoid belonging to the rare class of 2,3-secofernane skeletons. First isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine, this compound, along with its known derivative, Alstonic acid B, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their natural sources, detailed isolation protocols, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological studies.

Natural Occurrence of this compound and Its Derivatives

This compound and its derivative, Alstonic acid B, have been exclusively isolated from the leaves of Alstonia scholaris (L.) R. Br., a member of the Apocynaceae family.[1] This evergreen tropical tree is widely distributed throughout the Indian subcontinent and Southeast Asia.[1] While the Alstonia genus is a rich source of various phytochemicals, including a plethora of indole alkaloids and other triterpenoids, Alstonic acids A and B stand out due to their unusual 2,3-secofernane triterpenoid structure.[1]